Cas no 1494373-03-3 (2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole)

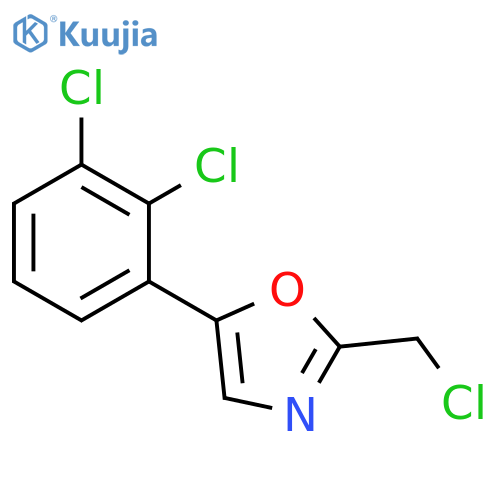

1494373-03-3 structure

商品名:2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole

CAS番号:1494373-03-3

MF:C10H6Cl3NO

メガワット:262.519739627838

MDL:MFCD21176683

CID:4602276

PubChem ID:65179745

2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole 化学的及び物理的性質

名前と識別子

-

- 2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole

-

- MDL: MFCD21176683

- インチ: 1S/C10H6Cl3NO/c11-4-9-14-5-8(15-9)6-2-1-3-7(12)10(6)13/h1-3,5H,4H2

- InChIKey: QJWFNWBQBFVQMN-UHFFFAOYSA-N

- ほほえんだ: O1C(C2=CC=CC(Cl)=C2Cl)=CN=C1CCl

2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3328244-10.0g |

2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole |

1494373-03-3 | 95.0% | 10.0g |

$3007.0 | 2025-03-18 | |

| Chemenu | CM477332-1g |

2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole |

1494373-03-3 | 95%+ | 1g |

$*** | 2023-03-30 | |

| Enamine | EN300-3328244-5g |

2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole |

1494373-03-3 | 95% | 5g |

$2028.0 | 2023-09-04 | |

| Enamine | EN300-3328244-10g |

2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole |

1494373-03-3 | 95% | 10g |

$3007.0 | 2023-09-04 | |

| Enamine | EN300-3328244-0.05g |

2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole |

1494373-03-3 | 95.0% | 0.05g |

$162.0 | 2025-03-18 | |

| Aaron | AR01EMJJ-2.5g |

2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole |

1494373-03-3 | 95% | 2.5g |

$1909.00 | 2023-12-16 | |

| 1PlusChem | 1P01EMB7-50mg |

2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole |

1494373-03-3 | 95% | 50mg |

$255.00 | 2024-06-20 | |

| A2B Chem LLC | AX60915-50mg |

2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole |

1494373-03-3 | 95% | 50mg |

$206.00 | 2024-01-04 | |

| Chemenu | CM477332-500mg |

2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole |

1494373-03-3 | 95%+ | 500mg |

$*** | 2023-03-30 | |

| Enamine | EN300-3328244-0.25g |

2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole |

1494373-03-3 | 95.0% | 0.25g |

$347.0 | 2025-03-18 |

2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole 関連文献

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

1494373-03-3 (2-(chloromethyl)-5-(2,3-dichlorophenyl)-1,3-oxazole) 関連製品

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量